molecular formula C9H12Cl2N2O B1447910 (3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride CAS No. 1375955-73-9

(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride

Cat. No. B1447910
M. Wt: 235.11 g/mol
InChI Key: DVGYKGWYBQLESF-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride” is a chemical compound with the CAS Number: 1303890-51-8. It has a molecular weight of 249.14 and its IUPAC name is 3-amino-2-(2-chlorobenzyl)propanamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClN2O.ClH/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H2,13,14);1H . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder with a purity of 95%. It is stored at room temperature .

Scientific Research Applications

Anticonvulsant Studies

Compounds similar to (3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride have been synthesized and tested for their potential as anticonvulsants. Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, a related class of compounds, were found to exhibit significant activity against generalized seizures in mice models, outperforming standard drugs like phenytoin and valproate in certain tests (Idris, Ayeni, & Sallau, 2011).

Synthesis of Poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide]

3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, a key intermediate in the synthesis of poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog, has been described. This highlights the role of (3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride and its derivatives in the production of specialized polymers (García-Martín, Báñez, & Galbis, 2001).

Potential Antidepressant Agents

Derivatives of (3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride have been evaluated as potential antidepressant agents. The study focused on analogs of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, indicating a possible role for these compounds in developing new treatments for depression (Clark et al., 1979).

Antimicrobial Properties

Compounds similar to (3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride have been synthesized and tested for their antimicrobial properties. Arylsubstituted Halogen(thiocyanato)amides containing 4-acetylphenyl fragment were found to exhibit antibacterial and antifungal activity (Baranovskyi et al., 2018).

Nonlinear Optical Material

N-(2-Chlorophenyl)-(1-propanamide), a compound similar to (3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride, has been researched as a new organic electro-optic and non-linear optical material. It demonstrates the potential of these compounds in the field of optics and photonics (Prabhu & Rao, 2000).

Sol-Gel-Based Analytical Applications

A novel amino-functionalized polymer, synthesized using a precursor similar to (3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride, was used for headspace solid-phase microextraction of chlorophenols from environmental samples, showcasing its use in analytical chemistry (Bagheri, Babanezhad, & Khalilian, 2008).

Safety And Hazards

The safety information available indicates that the compound has a GHS07 pictogram, with a signal word of "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(3R)-3-amino-3-(2-chlorophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGYKGWYBQLESF-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CC(=O)N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride
Reactant of Route 2
(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride
Reactant of Route 3
(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.